Gdp mannuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine diphosphate mannuronate is a nucleotide-sugar oxoanion derived from guanosine diphosphate mannuronic acid. It plays a crucial role in the biosynthesis of alginate, a polysaccharide that is widely used in various industries due to its gelling, viscosifying, and stabilizing properties . Guanosine diphosphate mannuronate is produced through the oxidation of guanosine diphosphate mannose, catalyzed by the enzyme guanosine diphosphate mannose dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine diphosphate mannuronate is synthesized from guanosine diphosphate mannose through an enzymatic reaction. The key enzyme involved is guanosine diphosphate mannose dehydrogenase, which catalyzes the irreversible double oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate . This reaction typically occurs in the cytosol of bacterial cells, such as Pseudomonas aeruginosa .
Industrial Production Methods: Industrial production of guanosine diphosphate mannuronate involves the cultivation of bacteria capable of producing alginate, such as Pseudomonas and Azotobacter species . These bacteria are grown in controlled environments where they convert substrates like fructose-6-phosphate into guanosine diphosphate mannuronate through a series of enzymatic steps . The guanosine diphosphate mannuronate is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions: Guanosine diphosphate mannuronate primarily undergoes oxidation reactions. The key reaction is the oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate, catalyzed by guanosine diphosphate mannose dehydrogenase . This reaction is crucial for the biosynthesis of alginate.
Common Reagents and Conditions: The oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate requires the presence of guanosine diphosphate mannose dehydrogenase and appropriate cofactors such as NAD+ . The reaction typically occurs under physiological conditions within the cytosol of bacterial cells.
Major Products: The major product of the oxidation reaction is guanosine diphosphate mannuronate, which serves as a precursor for the polymerization of alginate .
Scientific Research Applications
Guanosine diphosphate mannuronate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in the biosynthesis of alginate and its potential as a substrate for enzymatic reactions . In biology, guanosine diphosphate mannuronate is important for understanding the metabolic pathways of bacteria that produce alginate . In medicine, alginate derived from guanosine diphosphate mannuronate is used in wound dressings, drug delivery systems, and tissue engineering . In industry, alginate is utilized in food, cosmetics, and pharmaceuticals for its gelling and stabilizing properties .
Mechanism of Action
The mechanism of action of guanosine diphosphate mannuronate involves its role as a substrate in the biosynthesis of alginate. Guanosine diphosphate mannuronate is polymerized by the enzyme alginate synthase to form polymannuronan, which is then modified to produce alginate . This process involves the interaction of guanosine diphosphate mannuronate with various enzymes and cofactors within the bacterial cell .
Comparison with Similar Compounds
Guanosine diphosphate mannuronate is similar to other nucleotide-sugars such as guanosine diphosphate mannose and guanosine diphosphate fucose . it is unique in its role as a precursor for alginate biosynthesis . Other similar compounds include guanosine diphosphate glucose and guanosine diphosphate galactose, which are involved in different biosynthetic pathways .
List of Similar Compounds:- Guanosine diphosphate mannose
- Guanosine diphosphate fucose
- Guanosine diphosphate glucose
- Guanosine diphosphate galactose
Properties
CAS No. |
10485-25-3 |
---|---|
Molecular Formula |
C16H23N5O17P2 |
Molecular Weight |
619.3 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |
InChI Key |
YESDZLSBQGRWKM-KXWLUJSTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
Synonyms |
Gdp mannuronic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.